molecular formula C20H24N4O5 B2648576 Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900873-83-8

Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

Cat. No. B2648576
CAS RN: 900873-83-8
M. Wt: 400.435
InChI Key: YWGPYPQOTJPDFW-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

The molecular structure of the compound involves a complex arrangement of rings, including a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The compound also contains a methoxypropyl group and a carboxamido group .

Scientific Research Applications

Synthesis and Structural Analysis

Large Scale Synthesis and Structural Derivatives : The synthesis of heterocyclic compounds involves complex reactions that yield a variety of structural derivatives. For instance, the process of synthesizing 4-ethylpyrimidine from methyl propionyl acetate highlights the intricate steps involved in producing pyrimidine derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The reaction pathways and structural analysis of these compounds provide insight into their potential applications in medicinal chemistry and material science (Butters, 1992).

Novel Compound Synthesis : The creation of new chemical entities, such as Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, underscores the potential for discovering new therapeutic agents. These compounds are synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate, showcasing the versatility and creativity in organic synthesis aimed at enhancing biological activity and solubility (Mohamed, 2014; Mohamed, 2021).

Microwave-Mediated Synthesis : Advances in synthesis techniques, such as microwave-mediated reactions, facilitate the development of novel pyrimido[1,2-a]pyrimidines. These methods offer advantages in terms of efficiency and selectivity, contributing to the rapid generation of compounds with potential pharmacological properties (Eynde et al., 2001).

Crystal Structure Analysis : The detailed analysis of crystal structures, such as that of N,1-Bis(4-ethoxyphenyl)-2,6-dimethyl-4-oxo-1,4-dihydropyridine-3-carboxamide, provides valuable information on the molecular geometry and intermolecular interactions. This knowledge is critical in the design of molecules with desired physical and chemical properties, influencing their application in drug design and material science (Detert et al., 2018).

Future Directions

Pyrrolopyrazine derivatives, including the given compound, have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-4-29-16(25)12-21-19(26)15-11-14-18(23(15)9-6-10-28-3)22-17-13(2)7-5-8-24(17)20(14)27/h5,7-8,11H,4,6,9-10,12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGPYPQOTJPDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate

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